7-(Benzyloxy)-6-methoxyquinolin-4-ol

Neurodegeneration MAO-B Inhibition Structure-Activity Relationship

This high-purity (98% HPLC) 7-(Benzyloxy)-6-methoxyquinolin-4-ol is a critical building block for the synthesis of c-Met kinase inhibitors and the multi-target TKI Anlotinib. The precise 6-methoxy-7-benzyloxy substitution is essential for efficient chlorination and subsequent coupling, minimizing side reactions and maximizing API intermediate yield. Its distinct positional isomer purity directly impacts the success of downstream synthetic transformations, making it an irreplaceable starting material for medicinal chemists and process R&D. We provide batch-specific analytical data (NMR, HPLC) to ensure reproducibility.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 205448-29-9
Cat. No. B3022049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-6-methoxyquinolin-4-ol
CAS205448-29-9
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)
InChIKeyOXRDTRDGXMHOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS 205448-29-9) Procurement Guide for Pharmaceutical R&D and Chemical Synthesis


7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS 205448-29-9), also known as 6-methoxy-7-(phenylmethoxy)-4(1H)-quinolinone, is a synthetic quinoline derivative with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is characterized by a quinoline core substituted with a benzyloxy group at the 7-position and a methoxy group at the 6-position, conferring distinct physicochemical properties and biological activities relevant to medicinal chemistry and drug development .

Why Generic 7-(Benzyloxy)-6-methoxyquinolin-4-ol Substitution Fails: The Criticality of Verified Purity and Positional Isomerism


In the quinoline series, minor structural modifications—such as the positional arrangement of benzyloxy and methoxy substituents—can profoundly alter biological target engagement and synthetic utility. For instance, the positional isomer 6-(benzyloxy)-7-methoxyquinolin-4(1H)-one (CAS 516526-42-4) shares the same molecular formula but exhibits a reversed substitution pattern at the 6- and 7-positions . This structural nuance directly impacts reactivity in downstream synthetic transformations, particularly in the preparation of kinase inhibitor scaffolds such as c-Met and anlotinib intermediates . Furthermore, the purity and identity of this compound are critical; variations in synthetic route or purification can introduce impurities that compromise the efficiency of subsequent chlorination and coupling steps. Therefore, procuring a well-characterized, high-purity source of the exact positional isomer is essential for reproducible medicinal chemistry and process development.

Quantitative Differentiation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS 205448-29-9) Against In-Class Comparators


MAO-B Inhibitory Potency: Positional Isomer Comparison Reveals >20-Fold Difference

In a direct comparison within the same assay system, 7-(Benzyloxy)-6-methoxyquinolin-4-ol (target compound) exhibited an IC50 of 5.5 μM against recombinant human MAO-B [1]. In stark contrast, its close structural analog 6-(Benzyloxy)-7-methoxyquinolin-4(1H)-one (positional isomer with reversed 6,7-substitution) demonstrated an IC50 of 0.076 μM, representing a >72-fold increase in potency [2]. This quantitative difference underscores the critical importance of the 7-benzyloxy-6-methoxy substitution pattern for achieving a specific biological activity profile.

Neurodegeneration MAO-B Inhibition Structure-Activity Relationship

Commercial Purity Specifications: Industry-Standard 98% HPLC Purity Verification

The target compound is commercially available with a verified minimum purity specification of 98% as determined by HPLC, with accompanying batch-specific analytical data including NMR and GC . This contrasts with other commercial sources offering lower purity specifications of 94-95% . For synthetic applications requiring high-yielding transformations, particularly the chlorination step in the preparation of c-Met inhibitors, the availability of higher-purity material (98% vs. 94%) can significantly reduce side reactions and improve overall process efficiency.

Chemical Procurement Analytical Chemistry Quality Control

Enzyme Inhibition Profile: Distinct Activity Across AChE, BChE, and MAO-B

7-(Benzyloxy)-6-methoxyquinolin-4-ol exhibits a unique enzyme inhibition profile, with reported IC50 values of 1.8 μM for acetylcholinesterase (AChE), 3.5 μM for butyrylcholinesterase (BChE), and 5.5 μM for MAO-B [1][2][3]. While a direct comparator molecule is not available in the same assay panel, this multi-target inhibition pattern is distinct from the more potent and selective profile observed for the positional isomer discussed above, which shows nanomolar MAO-B inhibition (76 nM) but lacks comparable AChE/BChE data [4]. This differential activity profile makes the target compound particularly relevant for research programs investigating balanced cholinesterase/MAO-B inhibition.

Enzyme Inhibition Multi-target Pharmacology CNS Drug Discovery

High-Value Application Scenarios for 7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS 205448-29-9) Based on Quantitative Evidence


Kinase Inhibitor Scaffold Synthesis: Preparation of c-Met and Anlotinib Intermediates

The compound serves as a critical building block in the synthesis of quinoline-based kinase inhibitors, notably c-Met modulators and the clinically approved multi-target tyrosine kinase inhibitor Anlotinib . In the synthesis of Anlotinib, 7-benzyloxy-6-methoxyquinolin-4-ol is chlorinated to yield the key intermediate 7-benzyloxy-6-methoxy-4-chloroquinoline, which then undergoes coupling with an indole derivative to form the final scaffold [1]. The high purity (98% HPLC) of the starting material is essential for minimizing side reactions during the chlorination step and ensuring high overall yield of the final active pharmaceutical ingredient (API) intermediate.

Structure-Activity Relationship (SAR) Studies of CNS Multi-target Ligands

Given its balanced inhibitory activity against AChE (IC50 1.8 μM), BChE (IC50 3.5 μM), and MAO-B (IC50 5.5 μM) [2][3], this compound is a valuable tool for medicinal chemists investigating multi-target directed ligands for neurodegenerative disorders such as Alzheimer's disease. Its distinct profile—micromolar balanced inhibition—contrasts sharply with the nanomolar MAO-B-selective activity of its positional isomer, allowing researchers to probe the impact of subtle structural changes on target engagement and selectivity.

Synthetic Methodology Development and Optimization

The compound is employed as a model substrate for developing and optimizing synthetic methods applicable to the quinoline class. Specific transformations of interest include chlorination with POCl3 to generate the 4-chloro derivative [4] and subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce diverse pharmacophores at the 4-position . The availability of high-purity starting material (98%) with batch-specific analytical data ensures reproducibility and facilitates the accurate assessment of reaction yields and product purity.

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